molecular formula C21H20O7 B1179053 smbA protein CAS No. 149059-18-7

smbA protein

Cat. No.: B1179053
CAS No.: 149059-18-7
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Description

The SmbA protein is a multifunctional bacterial protein with diverse roles across species, primarily implicated in metabolic regulation, secondary metabolite biosynthesis, and antimicrobial activity. Its functional versatility arises from structural adaptability, enabling interactions with nucleotide second messengers like c-di-GMP and (p)ppGpp, as well as participation in biosynthetic pathways. Key variants include:

  • Caulobacter crescentus SmbA: A metabolic switch protein that binds c-di-GMP and (p)ppGpp to regulate bacterial growth and biofilm formation .
  • Escherichia coli SmbA: A member of the aspartokinase family, linked to gene regulation and cold-sensitive growth suppression .
  • Streptococcus mutans SmbA: A bacteriocin component involved in antimicrobial peptide (Smb) biosynthesis, induced by quorum sensing .
  • Fusarium spp. SmbA homologs: Enzymes in mycotoxin (e.g., sambutoxin) biosynthesis with conserved domain architectures .

Properties

CAS No.

149059-18-7

Molecular Formula

C21H20O7

Synonyms

smbA protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Homologous Proteins

Structural Homologs in Fusarium spp.

  • Sequence Similarity: Fourteen SmbA-like sequences in pathogenic Fusarium species share >75% amino acid sequence identity with F. commune SmbA .
  • Domain Conservation : All homologs retain conserved catalytic domains (e.g., oxidoreductase, methyltransferase), critical for mycotoxin biosynthesis (Figure 23B in ).
  • Functional Divergence : Unlike C. crescentus SmbA, Fusarium SmbA homologs lack nucleotide-binding activity, instead driving polyketide synthesis.

SmbA/BacA and BclA: Convergent Evolution

  • Taxonomic Distribution: SmbA/BacA proteins are widespread in Hyphomicrobiales, while BclA is prevalent in Burkholderiaceae .
  • Functional Overlap : Both families mediate antibiotic resistance and peptide transport, but phylogenetic analysis suggests independent evolutionary origins .

Escherichia coli SmbA and Aspartokinase Family

  • Enzymatic Role: E. coli SmbA shares homology with aspartokinases, enzymes in lysine/threonine biosynthesis, but lacks canonical catalytic residues, suggesting regulatory instead of enzymatic activity .
  • Suppressor Interactions: Multicopy suppressors mssA (nucleoside kinase) and mssB (RNA helicase) rescue smbA2 mutant phenotypes, indicating cross-talk with nucleotide metabolism .

Structural and Functional Comparisons

Ligand Binding and Conformational Flexibility

Feature C. crescentus SmbA E. coli SmbA Fusarium SmbA Homologs
Primary Ligands c-di-GMP, (p)ppGpp Unknown Polyketide intermediates
Binding Site Symmetric TIM-barrel pocket Aspartokinase-like domain Oxidoreductase domain
Key Structural Motif Loop 7 (critical for c-di-GMP dimerization) N-terminal ATP-grasp fold Conserved methyltransferase domain
  • Loop 7 Deletion Mutant (SmbAΔloop): Binds monomeric c-di-GMP in an extended conformation, unlike wild-type SmbA, which accommodates dimeric c-di-GMP .
  • Competitive Binding : In C. crescentus, (p)ppGpp displaces c-di-GMP at the same binding site, switching SmbA from a biofilm-inhibiting to growth-promoting state .

Evolutionary Insights

  • Sequence Conservation : SmbA homologs in Caulobacterales and Hyphomicrobiales share a conserved TIM-barrel fold but exhibit ligand-binding divergence .
  • Convergent Functions : Despite structural differences, SmbA/BacA and BclA families independently evolved roles in peptide transport and antibiotic resistance .

Research Findings and Implications

Metabolic Regulation in C. crescentus

  • Dual Messenger System : SmbA integrates c-di-GMP and (p)ppGpp signals to balance growth and biofilm formation. High (p)ppGpp levels promote glucose metabolism, while c-di-GMP inhibits it .
  • Therapeutic Potential: Targeting SmbA’s nucleotide-binding interface could disrupt bacterial persistence in chronic infections .

Antibiotic Adjuvant Effects

  • E. coli SmbA overexpression increases susceptibility to OM19r (an antimicrobial peptide), suggesting a role in membrane permeability .

Q & A

Q. What structural features of SmbA enable its dual regulation by c-di-GMP and (p)ppGpp?

SmbA’s TIM-barrel fold contains a conserved ligand-binding pocket that accommodates both c-di-GMP and (p)ppGpp. Loop 7 (residues 198–215) plays a critical role: its RxxD motif interacts with the guanyl moieties of c-di-GMP, while its flexibility allows competitive binding with (p)ppGpp. Structural studies using X-ray crystallography (1.4 Å resolution for SmbAΔloop mutants) and mutagenesis (e.g., R143A mutations) confirm these interactions .

Q. How does SmbA regulate bacterial growth and biofilm formation in Caulobacter crescentus?

SmbA acts as a metabolic switch: (p)ppGpp binding activates SmbA to promote glucose metabolism and redox stress mitigation, while c-di-GMP dimer binding represses SmbA, inhibiting glucose uptake and promoting biofilm formation. This regulation is confirmed via growth assays in minimal media (M2G vs. M2X) and attachment assays using crystal violet staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in SmbA-ligand binding stoichiometry between solution and crystallographic studies?

Isothermal titration calorimetry (ITC) reveals a 1:1 binding stoichiometry for monomeric c-di-GMP in solution (KD = 1.8 μM), while crystallography shows dimeric c-di-GMP inducing SmbAΔloop dimerization. To reconcile this, use in vitro assays at physiological protein concentrations and compare with structural data. High protein concentrations in crystals may artificially stabilize dimeric interactions .

Q. What experimental strategies distinguish competitive vs. allosteric inhibition in SmbA’s ligand binding?

  • Competitive assays : Titrate c-di-GMP and (p)ppGpp simultaneously in ITC or surface plasmon resonance (SPR) to measure displacement.
  • Conformational analysis : Use 2D [15N,1H]-TROSY NMR to track chemical shift changes in apo vs. ligand-bound states (e.g., ppGpp induces distinct shifts vs. c-di-GMP) .
  • Mutagenesis : Test binding in loop 7 deletion mutants (SmbAΔloop) to assess ligand competition without structural interference .

Q. How does loop 7 flexibility influence SmbA’s downstream signaling partners?

Loop 7 stabilizes helix 9 in the wild-type protein, which is critical for interactions with downstream effectors. In SmbAΔloop, helix 9 destabilization disrupts effector binding. Use co-crystallization with effector proteins or crosslinking-mass spectrometry to map interaction interfaces .

Methodological Guidance

Q. What biophysical techniques are optimal for characterizing SmbA-ligand interactions?

  • Binding affinity : ITC for thermodynamic parameters (ΔH, ΔS, KD).
  • Structural insights : X-ray crystallography (e.g., PDB 7B0E for SmbAΔloop) and cryo-EM for flexible regions.
  • Real-time dynamics : NMR spectroscopy (e.g., 700 MHz spectrometer for [15N,1H]-TROSY) to monitor conformational changes .

Q. How to design mutants to study SmbA’s evolutionary conservation?

  • Phylogenetic analysis : Use BLAST to identify orthologs in prosthecate Caulobacterales.
  • Sequence alignment : Align conserved motifs (e.g., RxxD) across species using WebLogo.
  • Functional validation : Test mutant SmbA (e.g., Q114A) in growth assays (M2G vs. M2X) to assess metabolic role conservation .

Data Contradiction Analysis

Q. Why does SmbAΔloop bind monomeric c-di-GMP in solution but dimerize in crystals?

Crystallographic conditions (high protein concentration, PEG precipitants) promote isologous dimerization via symmetric c-di-GMP interactions. In solution, physiological concentrations favor monomeric binding. Validate in vivo using fluorescence polarization to probe oligomerization states .

Q. How to address conflicting reports on SmbA’s role in redox stress mitigation?

  • Genetic knockouts : Compare ∆smbA vs. wild-type strains in H2O2 sensitivity assays.
  • Metabolomics : Quantify NAD+/NADH ratios in glucose-fed cultures to assess redox balance .

Evolutionary and Functional Context

Q. Why is SmbA restricted to prosthecate Caulobacterales?

Phylogenetic analysis shows SmbA orthologs are absent in non-prosthecate species. Reciprocal BLAST identifies distant Aldo-keto reductase homologs, suggesting SmbA evolved specialized roles in prosthecate metabolism (e.g., stalk biogenesis) .

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